

Physical and chemical properties of bromocresol green.

Author: BenchChem Technical Support Team. Date: December 2025



Bromocresol Green: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol green (BCG) is a triphenylmethane dye belonging to the sulfonephthalein class of indicators.[1] It is a versatile compound widely employed in scientific research and clinical diagnostics as a pH indicator and for the colorimetric determination of serum albumin.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of **bromocresol green**, detailed experimental protocols for its key applications, and visualizations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

Bromocresol green is chemically known as 3,3',5,5'-tetrabromo-m-cresolsulfonphthalein.[1] It is synthesized by the bromination of cresol purple.[1] The compound is a light brown to beige or cream-colored powder.[1][3][4]

Tabulated Physical and Chemical Data



Property	Value	References
Molecular Formula	C21H14Br4O5S	[1][5]
Molecular Weight	698.01 g/mol	[1][5]
Appearance	Beige to brown powder	[1][3][4]
Melting Point	225 °C (decomposes)	[3]
Solubility	Sparingly soluble in water; Soluble in ethanol, diethyl ether, and benzene.	[3][4]
рКа	4.8 - 4.9	[3][4]
pH Indicator Range	pH 3.8 (yellow) to pH 5.4 (blue)	[4]
UV-vis (λmax)	~444 nm (acidic form), ~617 nm (basic form)	[6]
Isosbestic Point	~515 nm	[3]

Mechanism of Action as a pH Indicator

The utility of **bromocresol green** as a pH indicator stems from its ability to exist in two different structural forms with distinct colors depending on the hydrogen ion concentration of the solution. In acidic conditions (below pH 3.8), it exists predominantly in its protonated, monoanionic form, which appears yellow. As the pH increases (above 5.4), it deprotonates to form a dianionic, quinoid structure that is stabilized by resonance, resulting in a blue color. In the intermediate pH range, the solution appears green due to the mixture of the yellow and blue forms.



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Figure 1: Color transition of Bromocresol Green.



Experimental Protocols Preparation of Bromocresol Green Indicator Solution (0.1% in Alcohol)

This protocol describes the preparation of a standard 0.1% **bromocresol green** indicator solution for use in titrations and other pH-dependent assays.

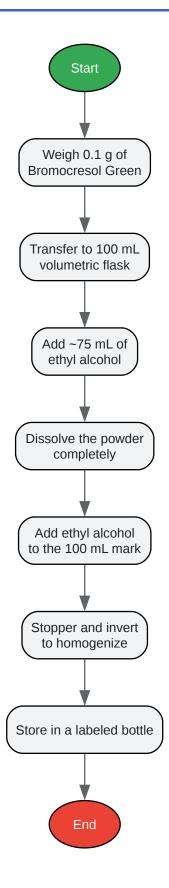
Materials:

- Bromocresol green powder
- Ethyl alcohol (ethanol)
- Volumetric flask (100 mL)
- Analytical balance
- Spatula
- Weighing paper

Procedure:

- Accurately weigh 0.1 g of bromocresol green powder using an analytical balance.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 75 mL of ethyl alcohol to the flask.
- Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient mixing.
- Once the powder is fully dissolved, add ethyl alcohol to the flask until the solution reaches the 100 mL mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Store the prepared indicator solution in a tightly sealed, labeled bottle.





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Figure 2: Workflow for preparing **Bromocresol Green** indicator solution.



Spectrophotometric Determination of the pKa of Bromocresol Green

This experiment determines the acid dissociation constant (pKa) of **bromocresol green** by measuring the absorbance of its acidic and basic forms at different pH values.

Materials:

- Bromocresol green indicator solution (prepared as in 3.1)
- Buffer solutions of known pH (ranging from pH 3 to pH 6)
- Hydrochloric acid (HCl) solution (0.1 M)
- Sodium hydroxide (NaOH) solution (0.1 M)
- UV-Vis spectrophotometer
- Cuvettes
- Volumetric flasks
- Pipettes

Procedure:

- Preparation of Acidic and Basic Solutions:
 - To determine the absorbance spectrum of the fully acidic form (HIn⁻), add a small amount of the stock indicator solution to a volumetric flask and dilute with 0.1 M HCl.
 - To determine the absorbance spectrum of the fully basic form (In²⁻), add the same amount of stock indicator solution to another volumetric flask and dilute with 0.1 M NaOH.
- Spectrophotometric Analysis:
 - Scan the absorbance of both the acidic and basic solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax for each form.

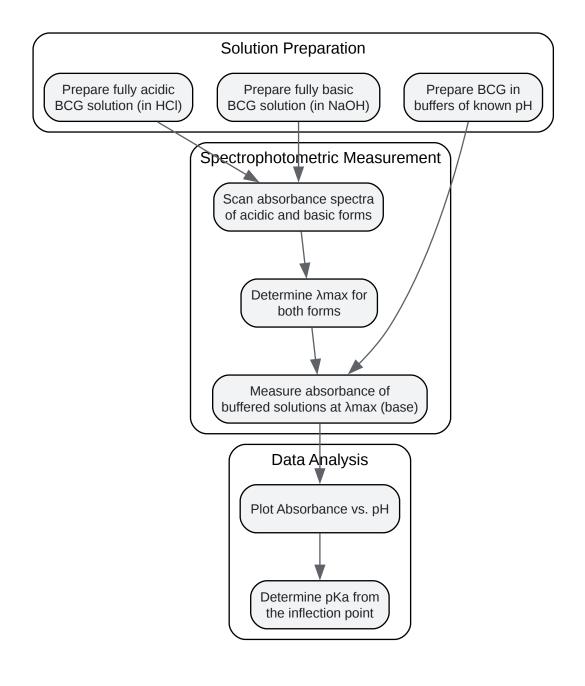
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- Preparation of Intermediate pH Solutions:
 - Prepare a series of solutions by adding a constant amount of the stock indicator solution to volumetric flasks and diluting with buffer solutions of varying known pH values (e.g., pH 3, 4, 4.5, 5, 5.5, 6).
- Absorbance Measurements:
 - Measure the absorbance of each of the intermediate pH solutions at the λ max of the basic form (In²⁻).
- Data Analysis:
 - The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
 - Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log([In²-]/[HIn-]) The ratio of the concentrations of the basic to acidic forms can be calculated from the absorbance values.





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Figure 3: Experimental workflow for pKa determination.

Determination of Serum Albumin Concentration

The **bromocresol green** method is a common colorimetric assay for the quantification of albumin in serum samples. At a slightly acidic pH, albumin binds to **bromocresol green**, causing a shift in the absorbance maximum of the dye. The intensity of the color produced is directly proportional to the albumin concentration.[2][7]



Materials:

- Bromocresol green reagent (typically containing BCG in a succinate buffer, pH 4.2)
- · Albumin standard solution
- Serum samples
- Spectrophotometer capable of reading at 628-630 nm
- Test tubes or 96-well plate
- Pipettes

Procedure:

- · Assay Setup:
 - Label test tubes for a reagent blank, albumin standards, and each serum sample.
- Reagent Addition:
 - Pipette a defined volume of the bromocresol green reagent into each tube.
- Sample/Standard Addition:
 - To the reagent blank tube, add the same volume of deionized water as the sample/standard.[7]
 - To the standard tubes, add known concentrations of the albumin standard.
 - To the sample tubes, add the serum samples.[7]
- Incubation:
 - Mix the contents of each tube thoroughly and incubate at room temperature for a specified time (e.g., 5-10 minutes).[8][9]
- Absorbance Measurement:

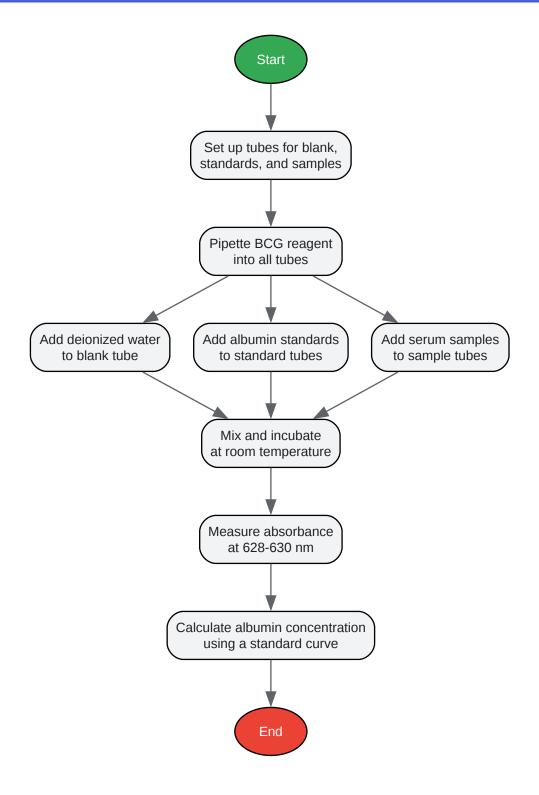
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- Set the spectrophotometer to zero absorbance with the reagent blank at 628-630 nm.[2][7]
- Measure the absorbance of the standards and the samples.
- Calculation:
 - Create a standard curve by plotting the absorbance of the standards against their concentrations.
 - Determine the albumin concentration in the serum samples by interpolating their absorbance values on the standard curve.





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Figure 4: Workflow for serum albumin determination.

Applications in Research and Drug Development



Beyond its use as a simple pH indicator, **bromocresol green** has several applications relevant to researchers and drug development professionals:

- Protein Quantification: The albumin binding assay is a fundamental tool in clinical chemistry and can be adapted for quantifying other proteins that bind to BCG.
- Drug-Protein Binding Studies: The interaction of **bromocresol green** with albumin can be used as a model system to study the binding of drugs to plasma proteins, which is a critical parameter in pharmacokinetics.
- Enzyme Assays: In certain enzyme assays, a change in pH is a product of the enzymatic reaction. Bromocresol green can be used to monitor the progress of such reactions colorimetrically.
- Cell Viability Assays: Changes in the pH of the cell culture medium can be indicative of cell
 metabolism and viability. Bromocresol green can be used as a simple, qualitative indicator
 of such changes.
- Formulation Development: The pH of pharmaceutical formulations is often a critical quality attribute. Bromocresol green can be used as a quick screening tool to assess the pH of formulations.

Conclusion

Bromocresol green is a valuable and versatile dye with a well-characterized set of physical and chemical properties. Its distinct pH-dependent color change and its ability to bind to proteins make it an indispensable tool in a wide range of scientific disciplines. The experimental protocols provided in this guide offer a starting point for the reliable application of **bromocresol green** in the laboratory. For researchers and professionals in drug development, a thorough understanding of this compound's properties and applications can facilitate numerous aspects of their work, from basic research to formulation and analysis.

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- To cite this document: BenchChem. [Physical and chemical properties of bromocresol green.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025135#physical-and-chemical-properties-of-bromocresol-green]

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